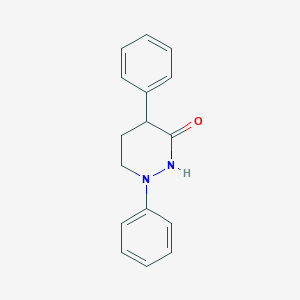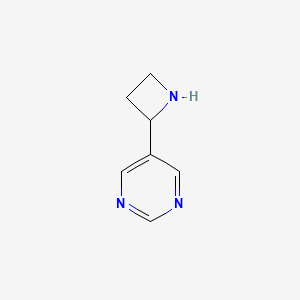
5-(3-Isopropylbenzyl)-4-methylthiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Isopropylbenzyl)-4-methylthiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an isopropylbenzyl group attached to the thiazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Isopropylbenzyl)-4-methylthiazol-2-amine typically involves the reaction of 3-isopropylbenzyl bromide with 4-methylthiazol-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Isopropylbenzyl)-4-methylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogens or other substituents can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like K2CO3.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted benzyl thiazole derivatives.
Applications De Recherche Scientifique
5-(3-Isopropylbenzyl)-4-methylthiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(3-Isopropylbenzyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylthiazol-2-amine: Lacks the isopropylbenzyl group, resulting in different chemical and biological properties.
5-Benzyl-4-methylthiazol-2-amine: Similar structure but with a benzyl group instead of an isopropylbenzyl group.
5-(3-Methylbenzyl)-4-methylthiazol-2-amine: Contains a methylbenzyl group, leading to variations in reactivity and applications.
Uniqueness
5-(3-Isopropylbenzyl)-4-methylthiazol-2-amine is unique due to the presence of the isopropylbenzyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H18N2S |
|---|---|
Poids moléculaire |
246.37 g/mol |
Nom IUPAC |
4-methyl-5-[(3-propan-2-ylphenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H18N2S/c1-9(2)12-6-4-5-11(7-12)8-13-10(3)16-14(15)17-13/h4-7,9H,8H2,1-3H3,(H2,15,16) |
Clé InChI |
IRJPQLSFCUSZRO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)N)CC2=CC(=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


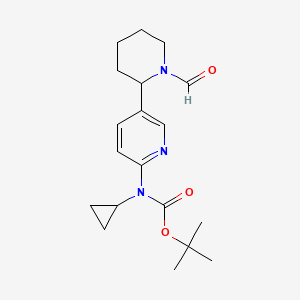
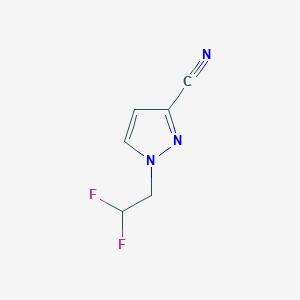

![Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate](/img/structure/B11813754.png)



![7-Amino-3-cyclobutyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11813775.png)
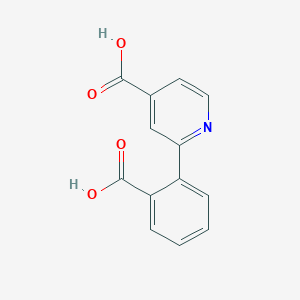

![1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B11813792.png)

